2-Fluoro-1-naphthol

Physical Organic Chemistry Drug Design pH-Dependent Reactivity

2-Fluoro-1-naphthol (C₁₀H₇FO, MW 162.16) is a fluorinated derivative of 1-naphthol featuring a fluorine substituent at the 2-position ortho to the hydroxyl group. This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 6.86 ± 0.50 and a logP of 2.68.

Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
CAS No. 56874-95-4
Cat. No. B1620655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-naphthol
CAS56874-95-4
Molecular FormulaC10H7FO
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)F
InChIInChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
InChIKeyWHWCIQOXYOFFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-naphthol (CAS 56874-95-4): A Regiospecifically Accessible Fluorinated Naphthol Building Block


2-Fluoro-1-naphthol (C₁₀H₇FO, MW 162.16) is a fluorinated derivative of 1-naphthol featuring a fluorine substituent at the 2-position ortho to the hydroxyl group. This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 6.86 ± 0.50 and a logP of 2.68 . The compound is accessible via both electrophilic fluorination of 1-naphthol [1] and a regiospecific two-step synthesis from 1-indanones using difluorocarbene chemistry [2], enabling its use as a versatile intermediate in pharmaceutical and materials research .

Why 1-Naphthol or 4-Fluoro-1-naphthol Cannot Replace 2-Fluoro-1-naphthol in Precision Synthesis


The position of the fluorine atom on the naphthalene ring profoundly alters the compound's electronic character, acidity, and reactivity compared to non-fluorinated or regioisomeric analogs. 2-Fluoro-1-naphthol exhibits a predicted pKa of 6.86, representing a ~2.5 log unit increase in acidity over 1-naphthol (pKa 9.34) due to the electron-withdrawing ortho-fluorine effect [1]. This shift directly impacts protonation state under physiological or catalytic conditions, rendering 1-naphthol unsuitable as a surrogate in pH-sensitive applications. Furthermore, the 2-fluoro regioisomer melts at 72–74 °C, whereas 4-fluoro-1-naphthol melts at 131–133 °C, indicating substantially different crystal packing and solubility behavior that affects formulation and purification . In patent-defined pharmacophores such as MTA-cooperative PRMT5 inhibitors, the 2-fluoro-1-naphthol fragment appears specifically enumerated, and substitution with the 4-fluoro isomer or non-fluorinated 1-naphthol would likely abolish the structure–activity relationship (SAR) critical for target engagement .

Quantitative Differentiation Evidence for 2-Fluoro-1-naphthol Selection


Enhanced Acidity vs. 1-Naphthol: Ortho-Fluorine Effect on pKa

The ortho-fluorine substituent in 2-fluoro-1-naphthol exerts a strong electron-withdrawing inductive effect, lowering the predicted aqueous pKa to 6.86 ± 0.50 . In contrast, the unsubstituted parent compound 1-naphthol has an experimentally measured pKa of 9.34 [1]. The resulting ΔpKa ≈ 2.5 units means that at physiological pH (7.4), 2-fluoro-1-naphthol is predominantly deprotonated, whereas 1-naphthol is largely protonated, directly impacting solubility, hydrogen-bonding capacity, and nucleophilicity in biological and catalytic contexts.

Physical Organic Chemistry Drug Design pH-Dependent Reactivity

Regiospecific Synthesis from 1-Indanones Avoids Isomer Separation

The Dolbier group reported a two-step, regiospecific synthesis of 2-fluoro-1-naphthols from 1-indanones via difluorocarbene insertion using TFDA, followed by ether cleavage with AcOH/HBr, delivering the 2-fluoro isomer without detectable 4-fluoro byproduct [1]. Traditional electrophilic fluorination of 1-naphthol with Selectfluor™ yields mixtures of 2-fluoro- and 4-fluoro-1-naphthol; for instance, in MeCN without ionic liquid additive, the yields are 19% for the 2-fluoro isomer and 20% for the 4-fluoro isomer (ratio ~1:1.05) [2]. The regiospecific route eliminates the need for chromatographic isomer separation, reducing purification costs and material loss.

Synthetic Methodology Process Chemistry Fluorination

Preferential Formation of 2-Fluoro Isomer Under Ionic Liquid-Promoted Electrophilic Fluorination

In the presence of a stoichiometric amount of the ionic liquid [Bmim][OTf], the electrophilic fluorination of 1-naphthol with Selectfluor™ shifts the product distribution in favor of the 2-fluoro isomer. In nitromethane at 80 °C, the yield of 2-fluoro-1-naphthol increases from 23% (no IL) to 34% (with IL), while the 4-fluoro isomer increases from 18% to 25% [1]. The 2-/4-fluoro ratio improves from 1.28 to 1.36, and the total fluorinated product yield rises from 42% to 67%. This demonstrates that 2-fluoro-1-naphthol can be obtained as the major product even under electrophilic conditions when ionic liquid additives are employed.

Electrophilic Fluorination Ionic Liquids Reaction Optimization

Patent-Established Utility as a PRMT5 Inhibitor Building Block

International patent application WO-2022192745-A1, filed in 2021 and titled 'Mta-cooperative PRMT5 inhibitors,' explicitly enumerates 2-fluoro-1-naphthol (CAS 56874-95-4) as a synthetic intermediate within the patent's chemical matter . This patent designation confirms that the specific 2-fluoro-1-naphthol scaffold is integrated into the SAR of a therapeutic program targeting protein arginine methyltransferase 5 (PRMT5), a high-value oncology target [1]. While exact inhibitory data for the final compounds reside within the patent examples, the explicit citation of this CAS number in the patent literature distinguishes 2-fluoro-1-naphthol from its non-fluorinated and regioisomeric analogs, which are not equivalently claimed.

Medicinal Chemistry Epigenetics PRMT5 Inhibition

High-Impact Application Scenarios for 2-Fluoro-1-naphthol (CAS 56874-95-4)


Medicinal Chemistry: PRMT5-Targeted Oncology Programs

The direct citation of 2-fluoro-1-naphthol in patent WO-2022192745-A1 as a synthetic intermediate for MTA-cooperative PRMT5 inhibitors positions this compound for use in epigenetic oncology drug discovery . The ortho-fluorine enhances acidity (pKa 6.86 vs. 9.34 for 1-naphthol), which may influence the binding conformation and hydrogen-bonding network within the PRMT5 active site, a rationale consistent with the patent's explicit selection of this fluorinated scaffold .

Process Chemistry: Isomerically Pure Supply via Regiospecific Synthesis

For scale-up and process development, the 2005 Dolbier group method enables the regiospecific production of 2-fluoro-1-naphthol from 1-indanones without contamination by the 4-fluoro isomer . This contrasts with the electrophilic fluorination route, which yields a mixture (e.g., 19% 2-fluoro + 20% 4-fluoro in MeCN without additives) requiring costly isomer separation . Procurement of material synthesized via the regiospecific route ensures isomerically pure input for downstream GMP or medicinal chemistry campaigns.

Physical Organic Chemistry: Probing Ortho-Substituent Effects on Naphthol Acidity

The substantial pKa depression caused by the ortho-fluorine (predicted ΔpKa ≈ -2.5 relative to 1-naphthol) makes 2-fluoro-1-naphthol a valuable probe molecule for studies of substituent electronic effects and photoacidity in the naphthol series . The predicted pKa of 6.86 places the compound near physiological pH, enabling its use in pH-dependent fluorescence quenching or excited-state proton transfer experiments where 1-naphthol (pKa 9.34) would remain protonated .

Ionic Liquid-Mediated Fluorination: Optimizing In-House 2-Fluoro-1-naphthol Production

Research groups seeking to produce 2-fluoro-1-naphthol via direct electrophilic fluorination of 1-naphthol can leverage the 2018 Borodkin study, which demonstrates that the addition of 4 equivalents of [Bmim][OTf] in nitromethane increases the yield of the target 2-fluoro isomer from 23% to 34%, while boosting total fluorinated product yield from 42% to 67% . This data-driven protocol guides reagent stoichiometry and solvent selection for maximum yield of the desired regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-1-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.